molecular formula C16H23N3O3S B12912137 N-(4-(((1-Butyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide CAS No. 126826-59-3

N-(4-(((1-Butyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide

Cat. No.: B12912137
CAS No.: 126826-59-3
M. Wt: 337.4 g/mol
InChI Key: LWVLXMBAOIDDIV-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(((1-Butyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacology research. It belongs to the structural class of N-phenyl-acetamide sulfonamides, which have been strategically designed and evaluated as novel therapeutic candidates. Compounds within this class have shown promising biological activities in preclinical research, particularly as non-hepatotoxic analgesic agents . The structural framework of this chemotype is also recognized in the investigation of anticonvulsant agents, with related molecules demonstrating efficacy in established animal models of epilepsy, such as the maximal electroshock (MES) test and the psychomotor seizure (6-Hz) model, which is relevant for therapy-resistant epilepsy . The proposed mechanism of action for bioactive analogues in this family often involves interaction with key neurological targets; research on a potent derivative indicated moderate binding to neuronal voltage-sensitive sodium channels (site 2) . This suggests a potential mechanism that could contribute to the compound's research value in neuroscience. Researchers are exploring this compound and its analogues primarily for their potential applications in developing new analgesic and anticonvulsant therapies with improved safety profiles, specifically aiming to circumvent hepatotoxicity associated with some existing treatments . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

CAS No.

126826-59-3

Molecular Formula

C16H23N3O3S

Molecular Weight

337.4 g/mol

IUPAC Name

N-[4-[(Z)-(1-butylpyrrolidin-2-ylidene)amino]sulfonylphenyl]acetamide

InChI

InChI=1S/C16H23N3O3S/c1-3-4-11-19-12-5-6-16(19)18-23(21,22)15-9-7-14(8-10-15)17-13(2)20/h7-10H,3-6,11-12H2,1-2H3,(H,17,20)/b18-16-

InChI Key

LWVLXMBAOIDDIV-VLGSPTGOSA-N

Isomeric SMILES

CCCCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCCCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Sulfonamide Intermediate

  • Reagents: 4-aminophenyl sulfonyl chloride or equivalent sulfonylating agent; pyrrolidine derivative (e.g., 1-butylpyrrolidine)
  • Solvent: Polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile, or 2-methyl THF are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.
  • Conditions: The reaction is typically carried out at temperatures ranging from 0°C to room temperature (20–30°C) to control the rate and avoid side reactions.
  • Base: An organic or inorganic base (e.g., triethylamine or sodium carbonate) is used to neutralize the hydrochloric acid formed during the reaction.

Step 2: Formation of the Pyrrolidinylidene Amino Group

  • Mechanism: The pyrrolidinylidene group is introduced by condensation of the sulfonamide intermediate with a butyl-substituted pyrrolidine derivative under dehydrating conditions.
  • Catalysts: Acid catalysts or coupling agents may be employed to facilitate the formation of the imine or related linkage.
  • Temperature: Mild heating (30–50°C) is often sufficient to drive the condensation to completion.
  • Solvent: Similar solvents as in step 1, with possible addition of dehydrating agents or molecular sieves to remove water formed during condensation.

Step 3: Acetylation to Form Acetamide

  • Reagents: Acetyl chloride or acetic anhydride is used to acetylate the free amine on the phenyl ring.
  • Solvent: Non-protic solvents such as dichloromethane or chloroform are preferred.
  • Conditions: The reaction is typically performed at 0°C to room temperature to minimize side reactions.
  • Workup: The reaction mixture is quenched with water or a mild base, and the product is isolated by extraction and purification.

Reaction Parameters and Optimization

Step Key Parameters Typical Range/Conditions Notes
1 Solvent volume 1–3 volumes relative to limiting reagent THF preferred for solubility
Temperature 0–30°C Lower temps reduce side reactions
Base equivalents 1.0–1.2 equivalents To neutralize HCl formed
2 Catalyst Acid catalyst or coupling agent Enhances condensation efficiency
Temperature 30–50°C Mild heating to drive reaction
Reaction time 2–6 hours Monitored by TLC or HPLC
3 Acetylating agent equivalents 1.0–1.5 equivalents Slight excess ensures complete acetylation
Temperature 0–25°C Controls reaction rate and selectivity
Reaction time 1–3 hours Monitored by spectroscopic methods

Purification and Characterization

  • Purification: The crude product is typically purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques such as silica gel column chromatography.
  • Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy (notably sulfonamide and acetamide bands), mass spectrometry, and elemental analysis.
  • Purity: High purity (>98%) is essential for biological applications and is confirmed by HPLC or LC-MS.

Research Findings and Notes

  • The presence of the sulfonamide group is critical for biological activity and influences the compound’s solubility and stability.
  • The pyrrolidinylidene moiety contributes to the compound’s conformational flexibility and potential binding interactions in medicinal chemistry applications.
  • Multi-step synthesis requires careful control to avoid formation of side products such as over-acetylated species or hydrolysis products.
  • Solvent choice and reaction temperature significantly affect yield and purity, with THF and mild temperatures being optimal.
  • Avoidance of hazardous reagents (e.g., borane complexes) and chromatographic purification steps is preferred for scalability and environmental considerations.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Solvent(s) Temperature (°C) Time (hours) Notes
1 Sulfonamide formation 4-aminophenyl sulfonyl chloride + pyrrolidine derivative + base THF, acetonitrile 0–30 2–4 Base neutralizes HCl
2 Condensation Sulfonamide intermediate + butylpyrrolidine + catalyst THF, molecular sieves 30–50 2–6 Dehydrating conditions needed
3 Acetylation Acetyl chloride or acetic anhydride + amine intermediate DCM, chloroform 0–25 1–3 Controlled addition to avoid side reactions

This detailed synthesis overview provides a comprehensive guide to the preparation of this compound, emphasizing reaction conditions, reagents, and purification strategies essential for achieving high purity and yield suitable for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfinamides, thiols.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism by which N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous sulfonamide-acetamide derivatives are summarized below:

Table 1: Comparative Analysis of Sulfonamide-Acetamide Derivatives

Compound Name Structural Features Pharmacological Activity Key References
Target Compound 1-Butyl-2-pyrrolidinylidene substituent on sulfonamide Not explicitly reported (inference: potential TB/analgesic activity)
N4-Acetylsulfamethazine (Compound 5) 4,6-dimethyl-2-pyrimidinyl substituent on sulfonamide Antitubercular (implied by study context) [1]
N-[4-(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) 4-methylpiperazinyl substituent on sulfonamide Analgesic activity (comparable to paracetamol) [2]
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (Compound 36) Diethylamine substituent on sulfonamide Anti-hypernociceptive (inflammatory pain) [2]
N-(4-hydroxyphenyl)acetamide No sulfonamide or heterocyclic substituents Broadly studied (289,000 patents; baseline structure) [3]

Structural and Functional Insights:

Heterocyclic Substituents :

  • The target compound’s 1-butyl-2-pyrrolidinylidene group introduces a bicyclic, lipophilic moiety, distinct from the pyrimidinyl (Compound 5) or piperazinyl (Compound 35) groups. This may enhance membrane permeability compared to the polar pyrimidine in Compound 5 but reduce solubility relative to the piperazine in Compound 35 .
  • The butyl chain could prolong half-life via increased hydrophobicity, a feature absent in Compounds 35–37, which prioritize polar substituents for rapid analgesic effects .

Pharmacological Activity: While Compounds 35–37 exhibit analgesic and anti-hypernociceptive activities, the target compound’s pyrrolidinylidene group may confer divergent biological effects.

Synthetic Considerations :

  • Elemental analysis data for Compound 5 (C: 47.08%, H: 4.84%, N: 10.78%) provides a benchmark for purity in sulfonamide-acetamide synthesis. The target compound’s larger molecular weight (due to the butyl-pyrrolidinylidene group) would require adjusted stoichiometry and purification protocols.

Patent and Research Landscape: N-(4-hydroxyphenyl)acetamide’s prevalence in patent literature highlights the commercial relevance of acetamide scaffolds.

Biological Activity

N-(4-(((1-Butyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₂S
  • Molecular Weight : 282.37 g/mol
  • CAS Number : Not specified in the search results.

The compound features a sulfonamide moiety, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit the activity of enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial for bacterial growth and survival.
  • Antioxidant Properties : The presence of the pyrrolidine ring may contribute to antioxidant activity, potentially protecting cells from oxidative stress.
  • Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell proliferation.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to this compound have demonstrated:

  • Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Fungal inhibition , particularly against species like Candida albicans.

Anti-inflammatory Effects

Research indicates that sulfonamide derivatives can exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of sulfonamide derivatives were tested for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the sulfonamide group enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics based on this scaffold .

CompoundActivity Against S. aureusActivity Against E. coli
AMIC = 8 µg/mLMIC = 16 µg/mL
BMIC = 4 µg/mLMIC = 8 µg/mL
CMIC = 32 µg/mLMIC = 64 µg/mL

Study 2: Anti-inflammatory Mechanism

A study published in Pharmacology Reports explored the anti-inflammatory effects of various sulfonamide compounds in a murine model of acute inflammation. It was found that these compounds significantly reduced paw edema and levels of inflammatory cytokines, indicating their potential therapeutic use in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.